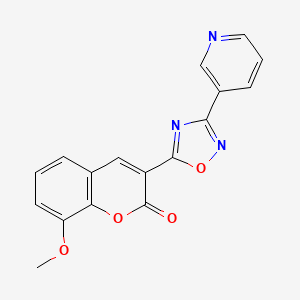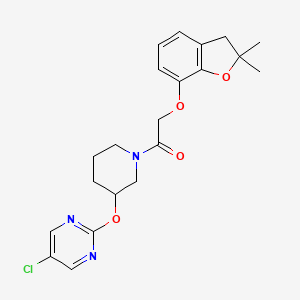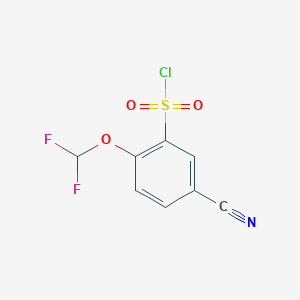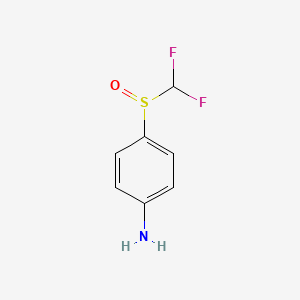
8-methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 8-Methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a derivative of the chromen-2-one family, which is known for its diverse biological activities. While the specific compound is not directly studied in the provided papers, related compounds such as 8-methoxypsoralens and 6-methoxy-2-oxo-2H-chromen-4-yl derivatives have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the introduction of methoxy groups and other substituents onto the chromen-2-one core. For instance, the synthesis of 8-[3H]methoxypsoralens with varying methyl and hydrogen at the 4- and 5'-positions has been reported . This suggests that the synthesis of the compound would likely involve similar strategies, such as selective functionalization of the chromen-2-one scaffold and the introduction of the pyridin-3-yl-1,2,4-oxadiazol-5-yl moiety.
Molecular Structure Analysis
Quantum chemical studies have been conducted on similar molecules to determine their molecular geometry, vibrational frequencies, and chemical shifts . These studies typically use computational methods like Hartree-Fock and density functional theory with advanced basis sets to predict the structure and behavior of the molecules. For the compound , similar methods could be employed to analyze its molecular structure and to predict its spectroscopic properties.
Chemical Reactions Analysis
The photoaddition reactions of 8-methoxypsoralens with nucleic acids have been explored, revealing that the presence of a 4-methyl substituent influences the product distribution between furan and pyrone photoaddition . This indicates that the substituents on the chromen-2-one core can significantly affect the chemical reactivity of the compound. Therefore, the pyridin-3-yl-1,2,4-oxadiazol-5-yl group in the compound of interest may also confer unique reactivity patterns that could be studied through photochemical or other reaction mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives can be complex, with factors such as polarizability, hyperpolarizability, and conformational properties playing a role . These properties are often investigated using density functional theory calculations, which can also provide insights into the frontier molecular orbitals, natural bond orbitals, natural atomic charges, and thermodynamical parameters. Such computational analyses would be essential to fully understand the physical and chemical properties of 8-Methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one.
Scientific Research Applications
Structural and Synthetic Studies
- Structural Features and Synthesis : Compounds with structures similar to 8-methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one have been the focus of synthetic and structural analysis. Studies have described the synthesis, spectral analysis, and theoretical investigations of novel compounds, revealing insights into their structural stability, electronic properties, and potential applications in materials science (Halim & Ibrahim, 2022).
Molecular Characterization and Properties
- NMR Characterization and Molecular Properties : Research on 1,3,4-oxadiazole derivatives, which are structurally related to the compound of interest, has provided detailed insights into their chemical shifts and molecular properties. These studies contribute to the understanding of their biological activities and potential applications in developing new pharmaceuticals (Kim et al., 2018).
Potential Biological and Medicinal Applications
- Antimicrobial and Antifungal Potency : Compounds related to 8-methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one have demonstrated significant antimicrobial and antifungal properties. This highlights their potential as templates for designing new antimicrobial agents, contributing to the development of novel therapeutic strategies (Jadhav et al., 2016).
Electronic and Optical Materials
- Hole-Blocking Materials for Organic LEDs : The synthesis and characterization of pyridine- and oxadiazole-containing materials, similar to the compound , have shown their effectiveness as hole-blocking materials in organic light-emitting diodes (LEDs). This research suggests potential applications in improving the efficiency and performance of organic LEDs, demonstrating the versatility of such compounds in materials science (Wang et al., 2001).
properties
IUPAC Name |
8-methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4/c1-22-13-6-2-4-10-8-12(17(21)23-14(10)13)16-19-15(20-24-16)11-5-3-7-18-9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAZNEBFIALKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2552796.png)
![5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid](/img/structure/B2552797.png)


![2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B2552803.png)
![2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2552807.png)
![methyl 5-(((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2552808.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552812.png)
![2-ethoxy-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2552813.png)
![3-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2552814.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)


![1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride](/img/structure/B2552819.png)